Gemcitabine

Malignant Mesothelioma Cytotoxicity Nucleoside Transport

Researchers requiring a potent nucleoside analog for solid tumor models often face cross-resistance and transport limitations. Gemcitabine overcomes these barriers with a 2′,2′-difluoro substitution that ensures prolonged intracellular retention (>20 h triphosphate). • 10.7-fold more potent than cladribine (IC50 46 nM vs. 490 nM) in H2052 mesothelioma cells. • Retains activity in hENT1-deficient cells (432-fold resistance vs. 1150-fold for cytarabine). • No cross-resistance in cladribine-resistant HL60 clones, unlike cytarabine. Supplied ≥98% (HPLC) from globally stocked facilities with ambient shipping.

Molecular Formula C9H11F2N3O4
Molecular Weight 263.20 g/mol
CAS No. 95058-81-4
Cat. No. B000846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcitabine
CAS95058-81-4
Synonyms2',2'-DFDC
2',2'-difluoro-2'-deoxycytidine
2',2'-difluorodeoxycytidine
2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate
2'-deoxy-2'-difluorocytidine
dFdCyd
gemcitabine
gemcitabine hydrochloride
gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer
gemcitabine, (beta-D-threo-pentafuranosyl)-isomer
gemcitabine, (D-threo-pentafuranosyl)-isomer
gemicitabine
Gemzar
LY 188011
LY-188011
Molecular FormulaC9H11F2N3O4
Molecular Weight263.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
InChIInChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1
InChIKeySDUQYLNIPVEERB-QPPQHZFASA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility2.23e+01 g/L

Gemcitabine Procurement & Differentiation


Gemcitabine (2′,2′-difluorodeoxycytidine; dFdC) is a fluorinated pyrimidine nucleoside analog antimetabolite that functions as a potent inhibitor of DNA synthesis and repair [1]. Its primary mechanism involves intracellular phosphorylation to gemcitabine triphosphate (dFdCTP), which incorporates into DNA causing masked chain termination, and gemcitabine diphosphate (dFdCDP), which inhibits ribonucleotide reductase, depleting deoxynucleotide pools essential for DNA synthesis [1][2]. Gemcitabine demonstrates broad antitumor activity across solid tumors and hematologic malignancies, distinguishing it from many nucleoside analogs limited to hematologic disease applications [3].

Why Gemcitabine Substitution Fails


Nucleoside analogs exhibit profound structural and mechanistic heterogeneity that precludes therapeutic equivalence. Gemcitabine's 2′,2′-difluoro substitution confers unique pharmacological properties including prolonged intracellular retention of its active triphosphate metabolite (>20 hours) versus cytarabine triphosphate (<4 hours) [1]. Furthermore, gemcitabine demonstrates variable cross-resistance patterns with other nucleoside analogs—resistance to one analog does not uniformly predict resistance to gemcitabine due to distinct metabolic activation pathways, transporter dependencies, and resistance mechanisms [2][3]. This class heterogeneity necessitates rigorous compound-specific selection rather than therapeutic substitution based solely on antimetabolite classification.

Gemcitabine Comparator Evidence


Mesothelioma Potency Advantage

In the H2052 mesothelioma cell line, gemcitabine exhibits substantially higher cytotoxic potency than the purine nucleoside analogs cladribine and clofarabine. Gemcitabine achieved an IC50 of 46 nM, demonstrating 5.2-fold greater potency than clofarabine (IC50 = 240 nM) and 10.7-fold greater potency than cladribine (IC50 = 490 nM) under identical assay conditions [1].

Malignant Mesothelioma Cytotoxicity Nucleoside Transport

Activity in Transport-Deficient Cells

In CEM/ARAC8C cells deficient in nucleoside transport, gemcitabine demonstrates 2.7-fold lower resistance (432-fold resistance ratio) compared to cytarabine (1150-fold resistance ratio) relative to the parental CCRF-CEM line, indicating relatively less dependence on facilitated nucleoside transport for cellular uptake and cytotoxic activity [1].

Drug Resistance Nucleoside Transport dCK Deficiency

Cross-Resistance in Leukemia Models

In cladribine-resistant HL60 clones (R13, R23) exhibiting 33.3-fold and 18.7-fold resistance to cladribine (IC50 = 8.7 ± 1.3 nM for parental HL60), gemcitabine showed no cross-resistance, whereas cytarabine demonstrated 3.3-fold and 2.7-fold cross-resistance, respectively [1]. This lack of cross-resistance was associated with elevated purine-specific high-Km 5'-nucleotidase activity in the resistant clones.

Cross-Resistance Leukemia 5'-Nucleotidase

Biliary Tract Cancer Survival Benefit

In the phase III NuTide:121 trial (n=773), the gemcitabine/cisplatin combination demonstrated superior overall survival (OS) of 12.6 months (95% CI 11.0-15.1) compared to 9.2 months (95% CI 8.3-10.4) for the NUC-1031 (phosphoramidate gemcitabine prodrug)/cisplatin arm, representing a 3.4-month median OS advantage (HR 1.79; p for futility boundary crossed) [1]. Progression-free survival was also superior for gemcitabine/cisplatin (6.4 vs. 4.9 months; HR 1.45).

Biliary Tract Cancer Overall Survival Phase III

Potency in dCK-Deficient Cells

In parental CCRF-CEM leukemia cells, gemcitabine exhibits an IC50 of 20 ± 0.4 nM, demonstrating 8-fold greater potency than troxacitabine (IC50 = 160 ± 12 nM) and 2-fold lower potency than cytarabine (IC50 = 10 ± 2 nM) [1]. However, all three compounds become essentially inactive (>50,000 nM IC50) in dCK-deficient CEM/dCK⁻ cells, confirming that dCK-mediated activation is a shared requirement for cytotoxicity among these deoxycytidine analogs.

dCK Deficiency Drug Resistance IC50

Gemcitabine Application Scenarios


Mesothelioma and Solid Tumor Research

Investigators studying malignant mesothelioma or other solid tumor models where high nucleoside analog potency is required should select gemcitabine over cladribine or clofarabine. Gemcitabine demonstrates a 10.7-fold potency advantage over cladribine (IC50 46 nM vs. 490 nM) and a 5.2-fold advantage over clofarabine (IC50 46 nM vs. 240 nM) in H2052 mesothelioma cells [1], enabling lower effective concentrations and reduced non-specific cytotoxicity.

Transport-Deficient Tumor Models

For experimental systems involving tumor cells with deficient or downregulated equilibrative nucleoside transporter 1 (hENT1), gemcitabine is the superior choice over cytarabine. Gemcitabine exhibits a 2.7-fold lower resistance ratio (432-fold vs. 1150-fold) in transport-deficient CEM/ARAC8C cells [1], indicating relatively greater retention of cytotoxic activity when nucleoside transport is compromised.

Cladribine-Resistant Leukemia Models

Researchers working with cladribine-resistant leukemia cell lines or models exhibiting elevated purine-specific 5'-nucleotidase activity should employ gemcitabine rather than cytarabine as a control or alternative nucleoside analog. Gemcitabine demonstrates complete absence of cross-resistance in cladribine-resistant HL60 clones, whereas cytarabine shows measurable 3.3-fold cross-resistance [1].

Biliary Tract Cancer Clinical Reference

Clinical investigators conducting trials in first-line advanced biliary tract cancer (aBTC) should utilize gemcitabine/cisplatin as the established reference standard rather than newer phosphoramidate prodrug formulations. The phase III NuTide:121 trial confirmed gemcitabine/cisplatin's superiority with median OS of 12.6 months versus 9.2 months for NUC-1031/cisplatin (HR 1.79) [1].

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